molecular formula C7H9NO3 B1403817 Methyl 2-ethyloxazole-4-carboxylate CAS No. 1126634-42-1

Methyl 2-ethyloxazole-4-carboxylate

Cat. No. B1403817
M. Wt: 155.15 g/mol
InChI Key: JMYZKNLBFZMEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

“Methyl 2-ethyloxazole-4-carboxylate” has a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol. It is a volatile and sensitive compound.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-ethyloxazole-4-carboxylate” are not available, oxazoles in general are known to undergo a variety of reactions. They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .


Physical And Chemical Properties Analysis

“Methyl 2-ethyloxazole-4-carboxylate” has a boiling point of 221 °C and a melting point of -29 °C. It is highly reactive towards both acids and bases and can easily be hydrolyzed under certain conditions.

Scientific Research Applications

Enantioselective Synthesis Applications

Methyl 2-ethyloxazole-4-carboxylate shows promise in enantioselective synthesis. For example, a study by Magata et al. (2017) demonstrated its use in the synthesis of a compound with high optical purity via a Pd-catalyzed amide coupling, indicating its potential in creating optically pure compounds for various applications (Magata et al., 2017).

Applications in Organic Chemistry

In organic chemistry, this compound has been used in various synthesis processes. Zhu et al. (2003) used a similar compound in phosphine-catalyzed annulations, forming tetrahydropyridines in high yields, which underscores its utility in complex organic synthesis processes (Zhu et al., 2003).

Antimicrobial and QSAR Analysis

Desai et al. (2019) explored the antimicrobial activities of ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group related to Methyl 2-ethyloxazole-4-carboxylate. This study highlights its potential use in developing antimicrobial agents (Desai et al., 2019).

Synthesis of Chiral Compounds

Cox et al. (2003) described the use of a similar compound in synthesizing chiral 2-Aminoalkyloxazole-4-carboxylates, which are valuable in the production of enantiomerically pure substances, essential in pharmaceuticals (Cox et al., 2003).

Tuning Properties of Poly(2-oxazoline)s

Sehlinger et al. (2015) utilized a derivative in modifying poly(2-oxazoline)s, highlighting the compound's role in tuning the properties of polymers for biomedical applications (Sehlinger et al., 2015).

Synthesis of Macrolides

Wasserman et al. (1981) demonstrated the use of oxazoles, such as Methyl 2-ethyloxazole-4-carboxylate, in the synthesis of macrolides, which are a class of natural products with various biological activities (Wasserman et al., 1981).

Inhibitory Activity on Blood Platelet Aggregation

Ozaki et al. (1983) synthesized Methyl 5-substituted oxazole-4-carboxylates, which were evaluated for their inhibitory activity on blood platelet aggregation, suggesting its potential use in medical treatments (Ozaki et al., 1983).

Synthesis of Bis-heterocyclic Monoazo Dyes

Karcı et al. (2012) used a derivative in the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring, which could have applications in the dyeing industry (Karcı et al., 2012).

Bronchodilator Synthesis

Ray and Ghosh (1999) explored the synthesis of a compound using 4-Methyloxazole-5-carboxylic acid for potential use as a bronchodilator, indicating its relevance in respiratory medicine (Ray & Ghosh, 1999).

Applications in Total Synthesis of Natural Products

Zhang and Ciufolini (2009) utilized a derivative in the total synthesis of siphonazoles, a class of natural products, showcasing its utility in complex synthetic pathways (Zhang & Ciufolini, 2009).

High Yield Synthesis of Fluorescent Probes

Ferreira et al. (2010) developed a method for synthesizing oxazole-4-carboxylate derivatives, which are promising candidates as fluorescent probes, indicating potential applications in imaging and diagnostics (Ferreira et al., 2010).

Safety And Hazards

The safety data sheet for “Methyl 2-ethyloxazole-4-carboxylate” indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “Methyl 2-ethyloxazole-4-carboxylate” are not available, oxazoles in general have been the subject of extensive research due to their wide range of biological activities . This suggests that “Methyl 2-ethyloxazole-4-carboxylate” and other oxazole derivatives may continue to be areas of interest in medicinal chemistry.

properties

IUPAC Name

methyl 2-ethyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYZKNLBFZMEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethyloxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethyloxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-ethyloxazole-4-carboxylate
Reactant of Route 3
Methyl 2-ethyloxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-ethyloxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-ethyloxazole-4-carboxylate
Reactant of Route 6
Methyl 2-ethyloxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.